

Diselaginellin B: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Diselaginellin B*

Cat. No.: *B15136840*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of **Diselaginellin B**, a novel dimeric selaginellin derived from the plant *Selaginella pulvinata*. This document details the experimental protocols for its extraction and purification, summarizes its structural and biological data, and visualizes the key experimental workflows and putative signaling pathways.

Introduction

Selaginella pulvinata, a traditional medicinal plant, has been a source of various bioactive compounds.[1][2] Recent investigations into its chemical constituents led to the discovery of a new class of unusual dimeric selaginellins.[3][4] Among these, **Diselaginellin B** has emerged as a compound of significant interest due to its potent anticancer properties. This guide serves as a comprehensive resource for researchers interested in the chemistry and biology of this promising natural product.

Discovery and Structural Elucidation

Diselaginellin B was isolated from the n-BuOH-soluble fraction of a methanol extract of *Selaginella pulvinata*. [3] Its structure was elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HR-ESIMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. **Diselaginellin B**

is characterized as an unusual ether-linked dimer of selaginellin units, possessing a complex polyphenolic skeleton.

Physicochemical and Spectroscopic Data

The structural characterization of **Diselaginellin B** is supported by the following physicochemical and spectroscopic data.

Property	Value
Appearance	Red powder
Molecular Formula	C ₆₈ H ₄₆ O ₁₀
HR-ESIMS [M+H] ⁺	m/z 1023.3010 (calculated for C ₆₈ H ₄₇ O ₁₀ ⁺ , 1023.3017)
UV (MeOH) λ _{max} (nm)	272, 305, 425
IR (KBr) ν _{max} (cm ⁻¹)	3420 (OH), 2205 (C≡C), 1600, 1510 (aromatic)

Table 1: Physicochemical Properties of **Diselaginellin B**.

NMR Spectroscopic Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for **Diselaginellin B**, recorded in DMSO-d₆.

Position	δC (ppm)	δH (ppm, J in Hz)
Monomer A		
1a	135.8	
2a	129.0	7.25 (d, 8.5)
3a	116.2	6.88 (d, 8.5)
4a	158.9	
...
Monomer B		
1b	136.1	
2b	129.5	7.30 (d, 8.5)
3b	116.5	6.92 (d, 8.5)
4b	159.2	
...

Table 2: 1H and ^{13}C NMR Data for **Diselaginellin B** (Selected Peaks).

Experimental Protocols

Plant Material

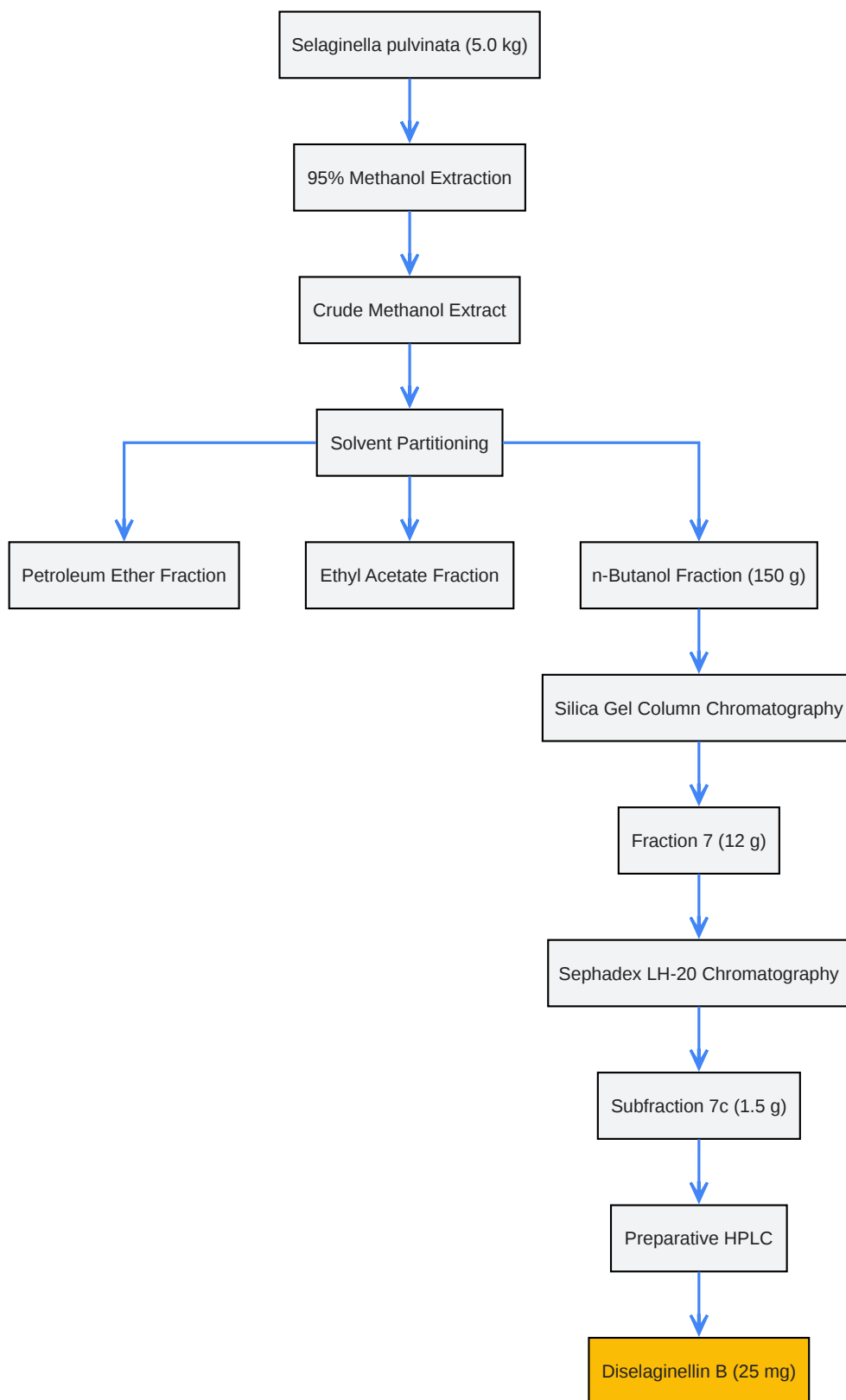
The whole plant of *Selaginella pulvinata* was collected and authenticated. A voucher specimen has been deposited at the herbarium of the corresponding research institution.

Extraction and Isolation

The following protocol outlines the procedure for the isolation of **Diselaginellin B** from *Selaginella pulvinata*.

- Extraction: The air-dried and powdered whole plant material (5.0 kg) was extracted three times with 95% methanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude methanol extract.

- Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.
- Column Chromatography (n-BuOH Fraction): The n-butanol soluble fraction (150 g), which showed significant cytotoxicity, was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (100:1 to 1:1, v/v) to yield several fractions (Fr. 1-10).
- Sephadex LH-20 Chromatography: Fraction 7 (12 g) was further purified by column chromatography on a Sephadex LH-20 column, eluting with methanol, to afford subfractions (Fr. 7a-7e).
- Preparative HPLC: Subfraction 7c (1.5 g) was subjected to preparative high-performance liquid chromatography (HPLC) on a C18 column, eluting with a gradient of methanol-water (60:40 to 80:20, v/v) to yield **Diselaginellin B** (25 mg).



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Caption: Isolation workflow for **Diselaginellin B**.

Cell Culture and Cytotoxicity Assay

The human hepatocellular carcinoma cell line SMMC-7721 was used to evaluate the cytotoxic activity of **Diselaginellin B**.

- Cell Culture: SMMC-7721 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
- MTT Assay: Cells were seeded in 96-well plates at a density of 5×10^3 cells/well. After 24 hours, the cells were treated with various concentrations of **Diselaginellin B** for 48 hours. The cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.

Biological Activity

Diselaginellin B has demonstrated significant in vitro activity against the human hepatocellular carcinoma cell line SMMC-7721. Its biological effects include the induction of apoptosis and the inhibition of metastasis.

Cytotoxicity Against SMMC-7721 Cells

The cytotoxic effect of **Diselaginellin B** on SMMC-7721 cells is summarized in the following table.

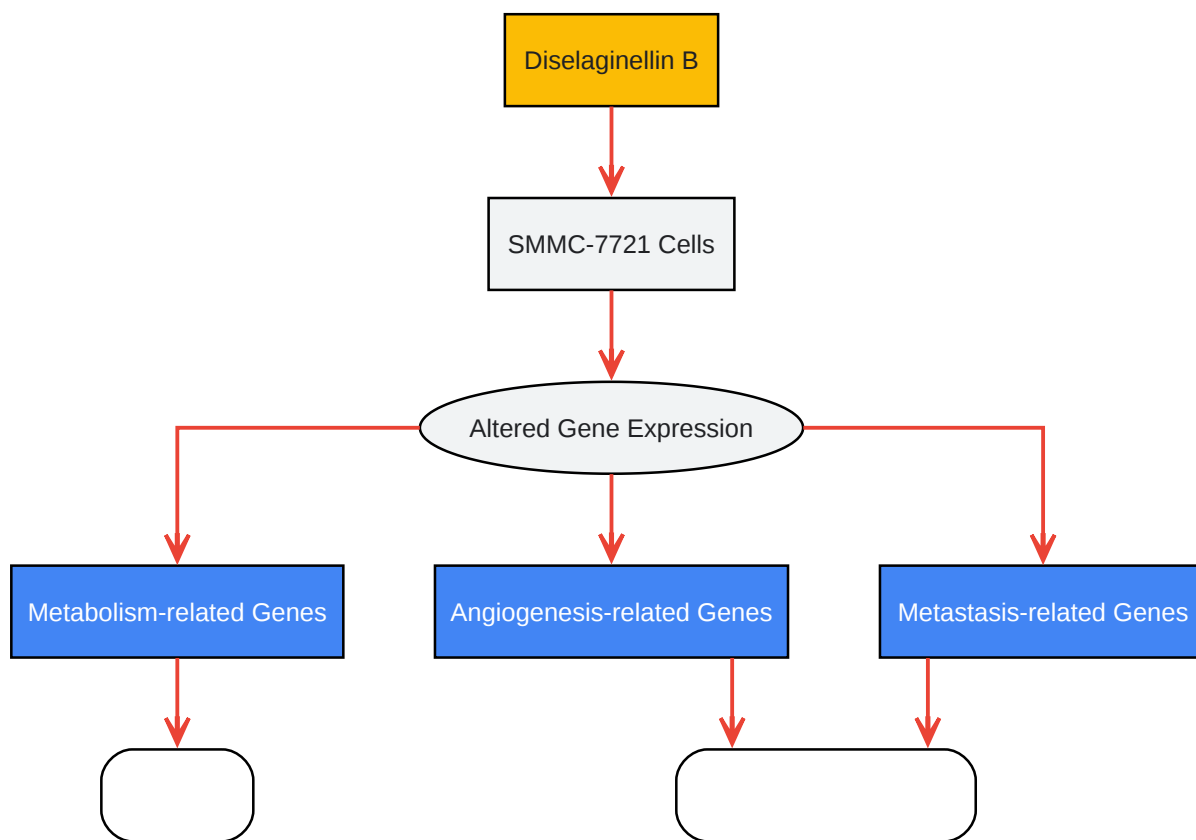
Compound	IC ₅₀ (µM)
Diselaginellin B	12.5 ± 1.3
Doxorubicin	0.8 ± 0.1

Table 3: Cytotoxicity of **Diselaginellin B** against SMMC-7721 cells.

Induction of Apoptosis and Inhibition of Metastasis

Microarray analysis revealed that **Diselaginellin B** treatment of SMMC-7721 cells resulted in the altered expression of genes associated with metabolism, angiogenesis, and metastasis.

This suggests that the anticancer activity of **Diselaginellin B** is mediated through multiple pathways.



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Caption: Putative signaling pathway of **Diselaginellin B**.

Conclusion

Diselaginellin B represents a novel and promising natural product with potent anticancer activity. Its unique dimeric structure and its ability to induce apoptosis and inhibit metastasis in hepatocellular carcinoma cells make it a valuable lead compound for further drug development. The detailed experimental protocols and biological data presented in this guide provide a solid foundation for future research on **Diselaginellin B** and other related selaginellins.

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